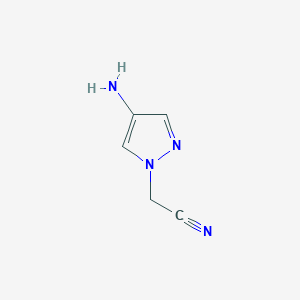

2-(4-amino-1H-pyrazol-1-yl)acetonitrile

Vue d'ensemble

Description

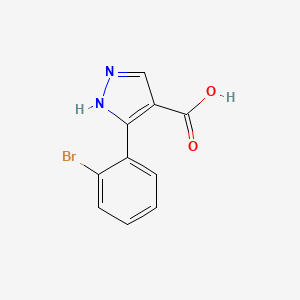

2-(4-amino-1H-pyrazol-1-yl)acetonitrile is an organic compound with the molecular formula C5H6N4 and a molecular weight of 122.13 . It is a brown solid at room temperature .

Synthesis Analysis

The synthesis of this compound can be achieved through the nucleophilic substitution reaction of hydroxymethyl-4-amino-1H-pyrazole . The specific synthesis method can be optimized based on actual needs .Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6N4/c6-1-2-9-4-5(7)3-8-9/h3-4H,2,7H2 . This indicates the presence of a pyrazole ring and an acetonitrile group in the molecule .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not found in the search results, it is known that this compound is an important organic synthesis intermediate and is widely used in the fields of medicine, pesticides, and dyes . It can be used to synthesize a variety of organic compounds, such as biologically active molecules and drugs .Physical and Chemical Properties Analysis

This compound is a brown solid at room temperature . It has a predicted density of 1.30±0.1 g/cm3 and a predicted boiling point of 349.5±22.0 °C . It is soluble in most organic solvents such as ethanol and dimethylformamide, and slightly soluble in water .Applications De Recherche Scientifique

Synthesis and Antioxidant Activity

A study by El‐Mekabaty (2015) focused on the synthesis of new heterocycles incorporating the pyrazolo-[3,4-D]Pyrimidin-4-One moiety, using 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile as a key intermediate. This research revealed that some of these synthesized compounds, specifically the pyrazole and thiophene derivatives, exhibited antioxidant activities comparable to ascorbic acid (El‐Mekabaty, 2015).

Combinatorial Library Synthesis

Kumaravel and Vasuki (2009) developed a combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives. This was achieved through a four-component, catalyst-free reaction in water, demonstrating an innovative approach to synthesizing complex chemical structures (Kumaravel & Vasuki, 2009).

Novel Synthesis Routes

Mcfadden and Huppatz (1991) investigated the synthesis of 1-(5-Aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles. Their research demonstrated how the reaction conditions, such as the solvent used and the nature of substituents on acrylonitriles and hydrazines, influenced the ratios of various pyrazole products, offering insights into novel synthesis pathways (Mcfadden & Huppatz, 1991).

Safety and Hazards

The safety information for 2-(4-amino-1H-pyrazol-1-yl)acetonitrile is not fully researched . It may cause irritation to the eyes, skin, and respiratory tract, and should be avoided from inhalation, skin, and eye contact . Personal protective equipment such as laboratory gloves, goggles, and protective clothing should be worn during operation . In case of accidental contact, rinse immediately with plenty of water and seek medical help if necessary .

Orientations Futures

Mécanisme D'action

Target of Action

The primary targets of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile are currently under investigation. The compound is a part of the pyrazole family, which is known to interact with various enzymes and receptors in the body .

Mode of Action

As a member of the pyrazole family, it may interact with its targets by forming hydrogen bonds and hydrophobic interactions, leading to changes in the conformation and function of the target proteins .

Biochemical Pathways

Given its structural similarity to other pyrazole compounds, it may influence pathways related to inflammation, pain perception, and cell proliferation

Pharmacokinetics

Based on its chemical structure, it is predicted to have a molecular weight of 12213, a density of 130±01 g/cm3, and a boiling point of 3495±220 °C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

Based on its structural similarity to other pyrazole compounds, it may have anti-inflammatory, analgesic, and antiproliferative effects

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability may be affected by temperature, pH, and the presence of other chemicals . Its efficacy may also be influenced by the physiological environment, including the presence of target proteins, pH, and the presence of other metabolites .

Analyse Biochimique

Biochemical Properties

Pyrazole derivatives are known to interact with various enzymes and proteins . The nature of these interactions is often dependent on the specific structure of the pyrazole derivative .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 2-(4-amino-1H-pyrazol-1-yl)acetonitrile at different dosages in animal models have not been reported. Therefore, information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently unavailable .

Propriétés

IUPAC Name |

2-(4-aminopyrazol-1-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4/c6-1-2-9-4-5(7)3-8-9/h3-4H,2,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMHXCZMZXXAHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC#N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1152842-04-0 | |

| Record name | 2-(4-amino-1H-pyrazol-1-yl)acetonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3085182.png)

![[1-(2-Methylpropyl)pyrazol-4-yl]methylamine](/img/structure/B3085201.png)

![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B3085227.png)